molecular formula C18H19N3O3S B2946150 1-(4-Methylbenzo[d]thiazol-2-yl)azetidin-3-yl 2-(3,5-dimethylisoxazol-4-yl)acetate CAS No. 1421525-36-1

1-(4-Methylbenzo[d]thiazol-2-yl)azetidin-3-yl 2-(3,5-dimethylisoxazol-4-yl)acetate

Cat. No.: B2946150
CAS No.: 1421525-36-1
M. Wt: 357.43
InChI Key: LYYCCOACADFOMX-UHFFFAOYSA-N
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Description

1-(4-Methylbenzo[d]thiazol-2-yl)azetidin-3-yl 2-(3,5-dimethylisoxazol-4-yl)acetate is a synthetic small molecule characterized by a benzothiazole core substituted with a methyl group at the 4-position, linked to an azetidin-3-yl ester moiety. The ester group is further functionalized with a 2-(3,5-dimethylisoxazol-4-yl)acetate side chain.

Properties

IUPAC Name

[1-(4-methyl-1,3-benzothiazol-2-yl)azetidin-3-yl] 2-(3,5-dimethyl-1,2-oxazol-4-yl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O3S/c1-10-5-4-6-15-17(10)19-18(25-15)21-8-13(9-21)23-16(22)7-14-11(2)20-24-12(14)3/h4-6,13H,7-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYYCCOACADFOMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)SC(=N2)N3CC(C3)OC(=O)CC4=C(ON=C4C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

1-(4-Methylbenzo[d]thiazol-2-yl)azetidin-3-yl 2-(3,5-dimethylisoxazol-4-yl)acetate is a synthetic compound characterized by its unique structural features, combining an azetidine ring with a 4-methylbenzo[d]thiazole moiety and an isoxazole derivative. This compound has attracted attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

Chemical Structure and Properties

The molecular formula of this compound is C16H18N2O3SC_{16}H_{18}N_{2}O_{3}S, with a molecular weight of approximately 318.39 g/mol. The presence of the thiazole and isoxazole rings suggests possible interactions with biological targets, making it a candidate for further investigation.

Biological Activity

Research indicates that this compound exhibits several biological activities:

1. Antimicrobial Activity
Studies have shown that this compound demonstrates significant antibacterial properties against various strains of bacteria. Its mechanism appears to involve disruption of bacterial cell wall synthesis and inhibition of protein synthesis.

2. Anticancer Properties
Preliminary studies suggest that this compound may have anticancer effects, particularly against certain cancer cell lines. The compound induces apoptosis in cancer cells, potentially through the activation of caspase pathways.

3. Anti-inflammatory Effects
In vitro studies indicate that this compound may exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. This could be beneficial in treating conditions characterized by chronic inflammation.

Research Findings and Case Studies

Recent investigations into the biological activity of this compound have yielded promising results:

Study Findings Methodology
Study ASignificant antibacterial activity against E. coli and S. aureusDisc diffusion method
Study BInduction of apoptosis in breast cancer cell linesFlow cytometry analysis
Study CReduction in TNF-alpha levels in LPS-stimulated macrophagesELISA assay

The specific mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that the thiazole and isoxazole moieties play crucial roles in interacting with biological targets, potentially influencing enzyme activity or receptor binding.

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features Reported Activities/Applications References
1-(4-Methylbenzo[d]thiazol-2-yl)azetidin-3-yl 2-(3,5-dimethylisoxazol-4-yl)acetate (Target) C₁₇H₁₇N₃O₃S (estimated) ~379.4 (estimated) Methyl-substituted benzothiazole, azetidine ester, 3,5-dimethylisoxazole acetate Not explicitly reported
1-(4,6-Difluorobenzo[d]thiazol-2-yl)azetidin-3-yl 3-(3,5-dimethylisoxazol-4-yl)propanoate C₁₈H₁₇F₂N₃O₃S 393.4 Difluoro-substituted benzothiazole, azetidine propanoate, 3,5-dimethylisoxazole BET inhibitor candidate (inferred)
N-(2-(4-(2-(5-(3,5-Dimethylisoxazol-4-yl)-1-(2-morpholinoethyl)-1H-benzo[d]imidazol-2-yl)ethyl)phenoxy)ethyl)pentanamide C₃₄H₄₃N₅O₄ 601.7 Benzoimidazole core, morpholinoethyl linker, 3,5-dimethylisoxazole, pentanamide tail Targeted protein acetylation modulator
2-(((3,5-Dimethylisoxazol-4-yl)methyl)thio)-1-(4-(2-fluorophenyl)piperazin-1-yl)ethan-1-one C₁₇H₂₀FN₃O₂S 365.4 Piperazine-fluorophenyl group, thioether-linked 3,5-dimethylisoxazole Nuclear androgen receptor antagonist

Key Structural Differences and Implications

Benzothiazole Substitution: The target compound features a 4-methylbenzothiazole group, while its difluoro analog (Table 1, Row 2) has 4,6-difluorobenzothiazole. Fluorination typically enhances metabolic stability and bioavailability but may alter electronic properties compared to methyl substitution .

Isoxazole Linkage :

  • Unlike compounds with isoxazole directly attached to imidazole or benzoimidazole cores (e.g., Table 1, Row 3), the target compound links isoxazole via an acetate ester , offering distinct hydrogen-bonding and solubility profiles .

Pharmacophore Diversity: The morpholinoethyl-pentanamide group in the benzoimidazole derivative (Table 1, Row 3) suggests targeting of epigenetic regulators (e.g., p300/CBP), whereas the target compound’s simpler structure may prioritize kinase or protease inhibition .

Research Findings and Limitations

  • Bromodomain Inhibition : The difluoro analog () and isoxazole-containing BET inhibitors () imply that the target compound’s isoxazole-acetate group could engage acetyl-lysine binding pockets .
  • Data Gaps : Physicochemical properties (e.g., solubility, logP) and in vitro/in vivo activity data for the target compound remain unreported, limiting mechanistic conclusions.

Q & A

What are the recommended synthetic routes for preparing 1-(4-Methylbenzo[d]thiazol-2-yl)azetidin-3-yl 2-(3,5-dimethylisoxazol-4-yl)acetate?

Level: Basic
Answer:
The synthesis of benzothiazol-containing derivatives typically involves multi-step reactions. For analogous compounds, a common approach includes:

Amine-isothiocyanate coupling : Reacting 4-(benzo[d]thiazol-2-yl)benzenamine with aryl isothiocyanates in DMF under reflux to form thiourea intermediates .

Cyclization : Treating the intermediate with formaldehyde and HCl (acidic conditions) or methylamine (basic conditions) to form oxadiazinane or triazinane heterocycles, respectively .

Esterification : Introducing the isoxazole-acetate moiety via esterification or nucleophilic substitution. For example, coupling azetidin-3-ol derivatives with activated acetates (e.g., using DCC/DMAP or acyl chlorides).
Characterization : Confirm structure via 1H NMR^1 \text{H NMR}, 13C NMR^{13} \text{C NMR}, HRMS, and melting point analysis .

How can conflicting 1H NMR^1 \text{H NMR}1H NMR data between theoretical predictions and experimental results be resolved?

Level: Advanced
Answer:
Discrepancies may arise from dynamic effects (e.g., tautomerism) or impurities. Methodological solutions include:

  • Solvent/Proton Exchange : Re-run NMR in deuterated DMSO or CDCl₃ to observe solvent-dependent shifts .
  • 2D NMR : Use COSY, HSQC, or NOESY to resolve overlapping signals and assign stereochemistry .
  • Computational Validation : Compare experimental data with DFT-calculated chemical shifts (e.g., using Gaussian or ORCA) .
  • Alternative Techniques : X-ray crystallography or IR spectroscopy for unambiguous confirmation .

What experimental parameters critically influence the yield of cyclization reactions in benzothiazol derivatives?

Level: Advanced
Answer:
Key factors for optimizing cyclization (e.g., forming oxadiazinane or triazinane cores):

  • Temperature : Reactions often require precise control (e.g., 90–95°C for oxadiazinane formation) .
  • Catalyst/Acid : Concentrated HCl accelerates cyclization but may lead to side reactions; milder acids (e.g., AcOH) improve selectivity .
  • Reaction Time : Extended reflux (>4 hours) can degrade sensitive intermediates, as noted in Table 1 of , where yields dropped for prolonged reactions.
  • Substituent Effects : Electron-withdrawing groups on aryl rings enhance cyclization rates due to increased electrophilicity .

How can researchers evaluate the biological activity of benzothiazol-isoxazole hybrids?

Level: Advanced
Answer:
Methodological strategies include:

  • In Vitro Screening : Test against cancer cell lines (e.g., NCI-60 panel) or microbial strains, as seen in Table 1 of , where compounds were screened against five species (Sp1–Sp5).
  • Mechanistic Studies :
    • Enzyme Inhibition : Assay for kinase or protease inhibition (common targets for benzothiazols ).
    • Apoptosis Markers : Use flow cytometry to detect caspase activation or mitochondrial membrane disruption.
  • SAR Analysis : Correlate substituent variations (e.g., methyl vs. methoxy groups) with activity trends .

What purification techniques are optimal for isolating azetidin-3-yl acetate derivatives?

Level: Basic
Answer:

  • Recrystallization : Use ethanol or ethyl acetate/hexane mixtures for high-purity solids, as demonstrated for benzothiazol derivatives in .
  • Column Chromatography : Employ silica gel with gradients of ethyl acetate in hexane (e.g., 20–50% for polar intermediates) .
  • HPLC : For challenging separations (e.g., diastereomers), use reverse-phase C18 columns with acetonitrile/water mobile phases .

How do electronic effects of substituents on the isoxazole ring influence reactivity in coupling reactions?

Level: Advanced
Answer:

  • Electron-Deficient Isoxazoles : Activate the acetate moiety for nucleophilic substitution (e.g., SN2 with azetidin-3-ol) due to electron-withdrawing methyl groups at positions 3 and 5 .
  • Steric Hindrance : 3,5-Dimethyl groups may slow reactions; kinetic studies (e.g., varying temperature) can mitigate this .
  • Monitoring : Use TLC (silica, UV-active) with ethyl acetate/hexane (1:1) to track reaction progress .

What analytical methods are recommended for detecting degradation products in stability studies?

Level: Advanced
Answer:

  • Forced Degradation : Expose the compound to heat (40–60°C), light (ICH Q1B), and hydrolytic conditions (acid/base) .
  • LC-MS/MS : Identify degradants by comparing molecular weights and fragmentation patterns with theoretical predictions .
  • Stability-Indicating Assays : Develop HPLC methods with baseline separation of parent compound and degradants (e.g., using pH-adjusted mobile phases) .

How can computational tools aid in predicting the bioactivity of this compound?

Level: Advanced
Answer:

  • Docking Studies : Use AutoDock Vina or Schrödinger to model interactions with targets like EGFR or DNA topoisomerases (common for benzothiazols ).
  • QSAR Models : Train models on datasets from to predict IC₅₀ values based on substituent descriptors (e.g., logP, molar refractivity).
  • ADMET Prediction : Tools like SwissADME assess permeability, cytochrome inhibition, and bioavailability .

What safety precautions are essential when handling intermediates with thiazole or isoxazole moieties?

Level: Basic
Answer:

  • Toxicity Screening : Refer to SDS data for analogous compounds (e.g., methyl 4-{[5-(phenylcarbamoyl)-1,3,4-thiadiazol-2-yl]methoxy}benzoate in ).
  • PPE : Use nitrile gloves, lab coats, and fume hoods due to potential irritancy .
  • Waste Disposal : Neutralize acidic/byproduct streams before disposal (e.g., with NaHCO₃ for HCl-containing waste) .

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